Hexadecyl bromoacetate

Description

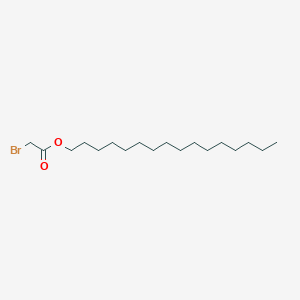

Hexadecyl bromoacetate (CAS 5454-48-8), also known as bromoacetic acid hexadecyl ester, is a brominated alkyl ester with the molecular formula C₁₈H₃₅BrO₂ and a molecular weight of 363.373 g/mol . Its structure consists of a 16-carbon alkyl chain (hexadecyl) esterified to bromoacetic acid. The bromine atom at the α-position confers high reactivity, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions for alkylation or conjugation with amines .

Key physicochemical properties include:

Properties

CAS No. |

5454-48-8 |

|---|---|

Molecular Formula |

C18H35BrO2 |

Molecular Weight |

363.4 g/mol |

IUPAC Name |

hexadecyl 2-bromoacetate |

InChI |

InChI=1S/C18H35BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-18(20)17-19/h2-17H2,1H3 |

InChI Key |

BTHNTCJTOYZMCB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecyl bromoacetate can be synthesized through the esterification of bromoacetic acid with hexadecanol. The reaction typically involves the use of a catalyst such as p-toluene sulfonic acid in a solvent like xylene. The reaction mixture is heated to remove water through azeotropic distillation, and the product is purified by extraction with petroleum ether .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous distillation and purification steps to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Hexadecyl bromoacetate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in this compound can be replaced by various nucleophiles, leading to the formation of different substituted esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as ethanol or water.

Major Products:

Nucleophilic Substitution: Depending on the nucleophile, products can include hexadecyl cyanide, hexadecyl amine, and other substituted esters.

Hydrolysis: The primary products are hexadecanol and bromoacetic acid.

Scientific Research Applications

Hexadecyl bromoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexadecyl bromoacetate involves its ability to act as an alkylating agent. The bromoacetate group can react with nucleophilic sites on biological molecules, leading to the formation of covalent bonds. This alkylation can inhibit enzyme activity, modify protein function, and disrupt cellular processes . The molecular targets include amino acids with nucleophilic side chains, such as cysteine and lysine residues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromoacetate Esters with Shorter Alkyl Chains

Ethyl Bromoacetate (C₄H₇BrO₂)

- Molecular Weight : 167.00 g/mol .

- Applications : Widely used in rubber modification (e.g., enhancing crosslinking in tire compositions) and as a precursor in pharmaceutical synthesis .

- Reactivity : Higher volatility and faster reaction kinetics compared to hexadecyl bromoacetate due to its shorter chain .

- Safety : Severe skin/eye irritant; requires stringent handling protocols (e.g., automated transfer systems to minimize exposure) .

Methyl Bromoacetate (C₃H₅BrO₂)

Bromoacetate Esters with Sterol Backbones

Compounds like cholesteryl 3β-bromoacetate (C₂₉H₄₇BrO₂) and ergosteryl 3β-bromoacetate (C₃₀H₄₇BrO₂) feature sterol moieties instead of alkyl chains:

- Pharmacological Potential: Predicted via the PASS program to exhibit anti-inflammatory and antimicrobial activities (PA > 0.7) .

- Structural Impact : The sterol backbone enhances membrane affinity, making these compounds suitable for drug delivery systems, whereas this compound’s simpler alkyl chain prioritizes synthetic versatility .

Non-Brominated Hexadecyl Esters

Hexadecyl Acetoacetate (C₂₀H₃₈O₃)

- Functional Group : Acetoacetate instead of bromoacetate.

- Reactivity: Participates in ketone-based chemistry (e.g., enolate formation) rather than alkylation.

- Applications : Used in polymer chemistry for crosslinking via keto-ester reactions, contrasting with this compound’s role in nucleophilic substitutions .

Hexadecyl 2-Mercaptoacetate (C₁₈H₃₆O₂S)

- Functional Group : Thiol (-SH) instead of bromine.

- Applications: Forms disulfide bonds in self-assembled monolayers or biomaterials, highlighting divergent reactivity compared to bromoacetates .

Quaternary Ammonium Derivatives

Hexadecyl trimethyl ammonium chloride (C₁₉H₄₂ClN), a cationic surfactant, is synthesized by alkylating amines with bromoacetates like this compound:

Data Table: Comparative Analysis

Q & A

Q. What are the recommended methods for synthesizing hexadecyl bromoacetate, and what critical parameters influence yield and purity?

this compound can be synthesized via esterification between bromoacetic acid and hexadecanol, typically using acid catalysts (e.g., sulfuric acid) or coupling agents like DCC (dicyclohexylcarbodiimide). Critical parameters include:

- Temperature control : Maintain 60–80°C to optimize reaction kinetics while minimizing side reactions like hydrolysis .

- Purification : Use fractional distillation or column chromatography to separate the ester from unreacted reagents.

- Moisture exclusion : Anhydrous conditions prevent bromoacetic acid degradation.

- Safety : Due to the toxicity of bromoacetates, conduct reactions in a fume hood with appropriate PPE .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

this compound shares hazards with shorter-chain bromoacetates (e.g., ethyl bromoacetate):

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a respirator if ventilation is inadequate .

- Decontamination : Immediately wash skin with soap and water upon contact; use ethanol for equipment cleaning .

- Storage : Keep in airtight containers away from oxidizers and bases to prevent decomposition .

- Emergency response : For spills, neutralize with sodium bicarbonate and adsorb with inert materials like vermiculite .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- NMR : H NMR should show peaks for the hexadecyl chain (δ 0.8–1.5 ppm) and the bromoacetate ester group (δ 3.8–4.2 ppm for CHBr; δ 2.8–3.2 ppm for ester carbonyl) .

- Mass spectrometry (MS) : Look for molecular ion peaks at m/z 366 (CHBrO) and fragment ions corresponding to Br loss.

- FTIR : Confirm ester carbonyl (C=O) at ~1740 cm and C-Br stretching at 500–600 cm .

Advanced Research Questions

Q. How does the alkyl chain length (e.g., hexadecyl vs. ethyl) in bromoacetate esters affect their reactivity in nucleophilic substitution reactions?

Long-chain derivatives like this compound exhibit reduced reactivity compared to ethyl analogs due to steric hindrance and lower solubility in polar solvents. Methodological considerations:

- Solvent choice : Use DMF or THF to enhance solubility of long-chain esters.

- Kinetic studies : Monitor reaction rates via HPLC or conduct computational modeling (DFT) to compare transition states .

- Byproduct analysis : Identify elimination products (e.g., alkenes) using GC-MS, which are more prevalent in bulky esters .

Q. What experimental strategies can be employed to investigate the potential antiviral activity of this compound, based on analogous compounds?

While hexadecyl pyridinium chloride shows antiviral effects via membrane disruption , similar approaches can be adapted:

- Cell-based assays : Use Vero or Calu-3 cells infected with SARS-CoV-2. Treat with this compound (0.01–0.1 mg/mL) and quantify viral load via RT-qPCR .

- Cytotoxicity screening : Apply the CCK-8 assay to determine non-toxic concentrations .

- Mechanistic studies : Perform fluorescence microscopy to observe viral envelope disruption or protein alkylation .

Q. How can researchers resolve contradictions in literature regarding the environmental persistence of bromoacetate esters, particularly for long-chain derivatives like this compound?

- Degradation studies : Compare hydrolysis rates under varying pH and UV exposure. Use HPLC to quantify residual ester .

- Ecotoxicity assays : Test acute toxicity in Daphnia magna or algae, correlating chain length with bioaccumulation potential .

- Computational modeling : Predict half-lives using QSAR (Quantitative Structure-Activity Relationship) models based on logP and steric parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.